molecular formula C9H18O3 B12609428 4,6-Dihydroxynonan-5-one CAS No. 649767-30-6

4,6-Dihydroxynonan-5-one

Cat. No.: B12609428
CAS No.: 649767-30-6
M. Wt: 174.24 g/mol
InChI Key: HHCANUABVUIWJP-UHFFFAOYSA-N
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Description

4,6-Dihydroxynonan-5-one is an organic compound with the molecular formula C9H18O3 It is a ketone with hydroxyl groups at the 4th and 6th positions on a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dihydroxynonan-5-one can be achieved through several methods. One common approach involves the hydroxylation of nonan-5-one. This process typically requires the use of strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under controlled conditions to introduce hydroxyl groups at the desired positions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic oxidation of nonan-5-one using metal catalysts such as palladium or platinum. The reaction is carried out in a reactor under high pressure and temperature to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dihydroxynonan-5-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be further oxidized to form ketones or carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of 4,6-dioxononan-5-one or 4,6-dicarboxynonan-5-one.

    Reduction: Formation of 4,6-dihydroxynonan-5-ol.

    Substitution: Formation of 4,6-dihalo-nonan-5-one or 4,6-diamino-nonan-5-one.

Scientific Research Applications

4,6-Dihydroxynonan-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Dihydroxynonan-5-one involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of new compounds with biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Nonanone: A ketone with a similar structure but without hydroxyl groups.

    4-Hydroxynonan-5-one: A compound with only one hydroxyl group at the 4th position.

    6-Hydroxynonan-5-one: A compound with only one hydroxyl group at the 6th position.

Uniqueness

4,6-Dihydroxynonan-5-one is unique due to the presence of two hydroxyl groups at specific positions on the nonane chain, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

649767-30-6

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

4,6-dihydroxynonan-5-one

InChI

InChI=1S/C9H18O3/c1-3-5-7(10)9(12)8(11)6-4-2/h7-8,10-11H,3-6H2,1-2H3

InChI Key

HHCANUABVUIWJP-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C(CCC)O)O

Origin of Product

United States

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